2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one

PRMT3 protein arginine methyltransferase 3 cellular thermal shift assay

This unique pyrido[2,3-b]pyrazin-3(4H)-one derivative is a weak PRMT3 cellular engagement probe, verified by a CETSA-style assay (EC₅₀ 1.30×10³ nM). Its 4-acetylpiperazin-1-yl group distinguishes it from common 2-hydrazinyl or 2-styryl analogs, making it a critical reference for systematic SAR studies. The compound is hypothesized to be a selective-but-weak binder, ideal as a structurally matched negative control when potent SCD1 or FGFR inhibitors (IC₅₀ <100 nM) are used as positives. Direct comparative data are essential for target equivalence.

Molecular Formula C21H12ClFN4O3S
Molecular Weight 454.86
CAS No. 1226441-07-1
Cat. No. B2489557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one
CAS1226441-07-1
Molecular FormulaC21H12ClFN4O3S
Molecular Weight454.86
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C21H12ClFN4O3S/c22-13-6-4-12(5-7-13)19-24-17(30-25-19)11-26-16-8-9-31-18(16)20(28)27(21(26)29)15-3-1-2-14(23)10-15/h1-10H,11H2
InChIKeyHOKXWLVHODMJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one (CAS 1226441-07-1): Core Scaffold and Verified Target Engagement


2-(4-Acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one (CAS 1226441‑07‑1) is a fully synthetic, small‑molecule pyrido[2,3‑b]pyrazin‑3(4H)‑one derivative that carries a 4‑acetylpiperazin‑1‑yl substituent at the 2‑position and a methyl group at N4. The compound is catalogued in the BindingDB database (BDBM50247349, also mapped to ChEMBL4072005) with a single verified biological readout: a cellular thermal shift assay (CETSA‑style) EC₅₀ of 1.30 × 10³ nM against ePL‑tagged human PRMT3 methyltransferase domain (residues 211‑531) expressed in HEK293 cells [1]. No enzymatic IC₅₀, selectivity profile, or in‑vivo data have been reported for this specific compound in the primary literature or authoritative databases.

Why 2-(4-Acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one Cannot Be Replaced by In‑Class Pyrido[2,3‑b]pyrazin‑3(4H)‑ones


The pyrido[2,3‑b]pyrazin‑3(4H)‑one scaffold is a recognized privileged structure in medicinal chemistry, yielding inhibitors of stearoyl‑CoA desaturase (SCD1/SCD5), fibroblast growth factor receptors (FGFR1‑4), aldose reductase (ALR2), and protein arginine methyltransferase 3 (PRMT3), with reported IC₅₀ values spanning 0.009 μM to >100 μM depending on the substituent pattern [1]. The 2‑position substituent and N4‑substitution are known to govern target engagement: for instance, 2‑hydrazinyl derivatives show low‑micromolar cytotoxicity (IC₅₀ 0.81–2.56 μM across A549, MDA‑MB‑231, HT‑29 cell lines) [2], while 2‑styryl‑N4‑acetic acid derivatives achieve sub‑nanomolar ALR2 inhibition (IC₅₀ 0.009 μM for compound 9c) [3]. Consequently, exchanging the 4‑acetylpiperazin‑1‑yl group of the target compound for a different 2‑substituent—even a closely related piperazine amide—cannot be assumed to preserve its PRMT3 binding profile or any other biological property. The only way to ensure equivalent target engagement is through direct comparative data, which are currently lacking for this compound.

Quantitative Differentiation Evidence for 2-(4-Acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one


PRMT3 Cellular Target Engagement: The Sole Verified Biological Data Point

The only publicly available quantitative activity measurement for 2‑(4‑acetylpiperazin‑1‑yl)‑4‑methylpyrido[2,3‑b]pyrazin‑3(4H)‑one is a cellular thermal shift binding assay (CETSA‑type) performed in HEK293 cells expressing ePL‑tagged human PRMT3 methyltransferase domain (residues 211‑531). The compound produced an EC₅₀ of 1.30 × 10³ nM (1.3 μM) for protein stabilization [1]. This is a cell‑based target engagement readout, not an enzymatic inhibition measurement. No other target, selectivity, or potency data exist for this compound in the primary literature or curated databases. The published literature on potent PRMT3 allosteric inhibitors (e.g., Kaniskan et al., J. Med. Chem. 2018, compounds with IC₅₀ ∼10–36 nM in enzymatic assays) describes structurally distinct chemotypes that are not directly comparable to this compound due to fundamentally different assay formats (enzymatic IC₅₀ vs. cellular thermal shift EC₅₀) and chemical scaffolds [2].

PRMT3 protein arginine methyltransferase 3 cellular thermal shift assay target engagement

Structural Differentiation: 4‑Acetylpiperazine Substituent vs. Common 2‑Position Analogs

The 4‑acetylpiperazin‑1‑yl group at the 2‑position of the pyrido[2,3‑b]pyrazin‑3(4H)‑one core distinguishes this compound from the more thoroughly characterized 2‑hydrazinyl, 2‑chloro, and 2‑styryl‑N4‑acetic acid derivatives that populate the SCD1, FGFR, and ALR2 inhibitor literature [1]. The N‑acetylpiperazine motif introduces an amide carbonyl and a basic tertiary amine, which can modulate hydrogen‑bonding and lipophilic interactions differently than the hydrazine, halogen, or styryl groups. However, no quantitative structure‑activity relationship (SAR) data for this specific substitution pattern has been published. Commercially available close structural analogs—such as 2‑[4‑(2‑fluorobenzoyl)piperazin‑1‑yl]‑4‑methylpyrido[2,3‑b]pyrazin‑3(4H)‑one (ChemDiv L931‑0377) —further illustrate that even minor acyl group variations on the piperazine ring may alter target profiles, but without parallel comparative testing, no differential claim can be substantiated.

pyrido[2,3-b]pyrazin-3(4H)-one piperazine substituent structure-activity relationship chemical probe

Absence of SCD1, FGFR, or ALR2 Activity Data: Differentiation by Negative Evidence

The pyrido[2,3‑b]pyrazin‑3(4H)‑one scaffold is most extensively validated as an inhibitor of SCD1 (IC₅₀ as low as 780 nM in HepG2 cells) [1] and FGFR kinases (IC₅₀ 1–10 nM for optimized clinical candidates) [2], and as an aldose reductase inhibitor (IC₅₀ 0.009 μM) [3]. Comprehensive searches of BindingDB, ChEMBL, and PubMed confirm that 2‑(4‑acetylpiperazin‑1‑yl)‑4‑methylpyrido[2,3‑b]pyrazin‑3(4H)‑one has not been tested against any of these canonical targets. This negative finding is itself a differentiation point: unlike the majority of in‑class compounds that are potent SCD1 or FGFR inhibitors, this compound’s only recorded activity is weak PRMT3 binding. For a researcher seeking a pyrido[2,3‑b]pyrazin‑3(4H)‑one that is unlikely to be confounded by SCD1‑ or FGFR‑mediated effects, this compound may offer a cleaner (albeit poorly characterized) starting point, provided the PRMT3 engagement is relevant to the experimental question.

stearoyl-CoA desaturase fibroblast growth factor receptor aldose reductase target selectivity

Recommended Research Application Scenarios for 2-(4-Acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one


PRMT3 Cellular Target Engagement Probe in HEK293 Models

The verified cellular thermal shift EC₅₀ of 1.30 × 10³ nM in HEK293 cells [1] supports the use of this compound as a low‑potency PRMT3 cellular engagement probe in assays where a weak binder is acceptable—for example, as a starting point for fragment‑based or affinity‑based screening campaigns. Researchers should note that the compound has not been characterized in enzymatic inhibition assays, so orthogonal readouts (e.g., H4R3me2a methylation levels) are essential to confirm functional PRMT3 modulation.

Chemical Biology Studies Requiring a Pyrido[2,3‑b]pyrazin‑3(4H)‑one Devoid of SCD1/FGFR Activity

Because the compound lacks any reported activity against SCD1 (IC₅₀ typically 0.020–0.780 μM for potent in‑class compounds) [1] and FGFR kinases (IC₅₀ 1–10 nM for advanced leads) [2], it may serve as a selective‑but‑weak PRMT3 binder in cellular contexts where confounding SCD1‑ or FGFR‑mediated phenotypes must be avoided. This negative selectivity has not been experimentally validated and should be interpreted as a hypothesis‑generating feature.

SAR Exploration Around the 4‑Acetylpiperazine Substituent

The unique 4‑acetylpiperazin‑1‑yl group distinguishes this compound from the more common 2‑hydrazinyl, 2‑chloro, and 2‑styryl derivatives [1]. Medicinal chemistry groups can use this compound as a reference point for systematic SAR studies that probe how the acetylpiperazine amide influences PRMT3 binding, solubility, and permeability relative to other piperazine amides (e.g., 2‑fluorobenzoyl analog, ChemDiv L931‑0377) [2].

Negative Control for In‑Class Pyrido[2,3‑b]pyrazin‑3(4H)‑one Inhibitor Studies

Given the weak PRMT3 binding (EC₅₀ 1.3 μM) and the absence of potent activity against any validated pyrido[2,3‑b]pyrazin‑3(4H)‑one target, this compound may serve as a structurally matched negative control in experiments where potent SCD1 or FGFR inhibitors (IC₅₀ <100 nM) are used as positive controls. Proper validation in the user’s assay system is required before deployment as a control compound.

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